[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
Description
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1353972-73-2) is a chiral piperidine derivative featuring a benzyl carbamate group, an isopropyl substituent, and a 2-aminoethyl side chain on the piperidine ring. Its molecular formula is C₁₈H₂₉N₃O₂, with a molecular weight of 319.45 g/mol . The compound is synthesized via reductive amination and esterification steps, as outlined in protocols for analogous piperidine derivatives . Its primary applications include serving as an intermediate in pharmaceutical synthesis, particularly for drugs targeting G protein-coupled receptors (GPCRs) and ion channels . Notably, commercial availability of this compound has been discontinued due to challenges in stability or manufacturing, as indicated by supplier data .
Properties
IUPAC Name |
benzyl N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-15(2)21(17-9-6-11-20(13-17)12-10-19)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14,19H2,1-2H3/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJBOWQIQIWADI-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by an aminoethyl moiety.
Formation of the Carbamic Acid Ester: The final step involves the reaction of the intermediate compound with isopropyl chloroformate and benzyl alcohol to form the carbamic acid ester.
Industrial Production Methods
In an industrial setting, the production of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
[®-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- Electrophilicity: The chloroacetyl analog (Table 1, Row 2) exhibits higher electrophilicity due to the electron-withdrawing chlorine atom, enhancing reactivity in nucleophilic substitution reactions compared to the aminoethyl variant .
- Steric Effects : The cyclopropyl carbamate analog (Row 4) introduces steric hindrance, which may reduce metabolic degradation but limit binding to flat receptor surfaces .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | Chloroacetyl Analog | Hydroxyethyl Analog |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 3.4 | 1.8 |
| Solubility (Water) | Low | Very Low | Moderate |
| pKa (Amine Group) | 9.2 | N/A | 8.5 |
| Stability | Moderate | Low (hydrolysis-prone) | High |
Notes:
- The aminoethyl group’s basicity (pKa ~9.2) enhances protonation in acidic environments, improving bioavailability in gastrointestinal drug formulations .
- The hydroxyethyl analog’s higher water solubility makes it preferable for intravenous applications .
Biological Activity
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester, also known by its CAS number 1353972-73-2, is a complex organic compound featuring a piperidine ring and a carbamic acid derivative. This compound is notable for its chirality, specifically the (R) configuration, which significantly influences its pharmacological properties. The following sections delve into the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is C18H29N3O2. The structure includes:
- Piperidine ring : Contributes to the compound's ability to interact with various biological targets.
- Amino group : Known for diverse pharmacological activities.
- Carbamate functional group : Implicated in enzyme inhibition and receptor modulation.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notable activities include:
1. Analgesic Properties
Research indicates that compounds with piperidine structures exhibit strong analgesic effects. The presence of the amino group enhances binding affinity to pain-related receptors, potentially leading to effective pain management strategies.
2. Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. For instance, compounds similar to [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester have shown cytotoxicity against specific cancer cell lines, such as FaDu hypopharyngeal tumor cells. These compounds induce apoptosis and inhibit cell proliferation, suggesting potential for development as anticancer agents .
3. Cholinesterase Inhibition
The compound has been explored for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurodegenerative diseases like Alzheimer's. Inhibition of these enzymes can enhance cholinergic signaling, providing therapeutic benefits in cognitive disorders .
The mechanisms through which [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester exerts its biological effects include:
- Receptor Modulation : The compound acts as a ligand for various G-protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cell growth and survival.
- Enzyme Inhibition : Its carbamate structure allows it to interact with serine residues in active sites of enzymes like AChE, leading to reduced breakdown of neurotransmitters, thereby enhancing synaptic transmission.
Case Studies
Several studies have documented the biological activities of similar piperidine derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
